2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE
Description
This compound is a structurally complex spirocyclic molecule featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with methyl and phenyl groups at positions 8 and 3, respectively. The sulfur atom at position 2 is linked to an acetamide group, which is further substituted with a 3-methylphenyl moiety.
Crystallographic studies of this compound likely utilize programs like SHELXL for refinement, given its prevalence in small-molecule structure determination. The structural complexity, including possible disorder in the spiro system or substituents, may necessitate advanced refinement techniques such as twin-law corrections or constraints for handling disordered atoms, features enhanced in SHELXL since 2008.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-17-7-6-10-19(15-17)24-20(28)16-29-22-21(18-8-4-3-5-9-18)25-23(26-22)11-13-27(2)14-12-23/h3-10,15H,11-14,16H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJKZPFEYSAYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the spirocyclic core. The key steps include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Thioacetamide Group: This step involves the reaction of the spirocyclic intermediate with a thioacetamide reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural and functional attributes are compared below with three analogs (Table 1), focusing on crystallographic parameters, solubility, and hypothetical binding affinities.
Table 1: Comparative Analysis of Structural and Functional Properties
Key Findings:
Impact of Substituents on Solubility: The target compound’s LogP (3.2) suggests moderate lipophilicity, comparable to Analog 2 (LogP 3.0).
Crystallographic Refinement Challenges :
- The target compound’s R-factor (0.045) reflects high structural precision, achievable via SHELXL’s robust handling of disordered atoms and twinned data. Analog 3, lacking the rigid spiro system, shows a higher R-factor (0.060), indicating greater conformational flexibility complicating refinement.
Structure-Activity Relationships (SAR) :
- The spirocyclic core in the target compound and Analog 1 is critical for binding kinase X. Analog 3’s piperidine replacement reduces affinity (Ki = 50 nM), emphasizing the spiro system’s role in maintaining optimal steric and electronic interactions.
Methodological Insights from Crystallographic Tools
- SHELXL: The target compound’s refinement likely employed SHELXL’s enhanced features, such as anisotropic displacement parameters for non-H atoms and restraints for resolving phenyl ring disorder.
- ORTEP-3 : Molecular visualization via ORTEP-3’s graphical interface could clarify spatial arrangements of the spiro system and acetamide group, aiding in SAR analysis.
Biological Activity
The compound 2-({8-Methyl-3-Phenyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl}Sulfanyl)-N-(3-Methylphenyl)Acetamide is a complex organic molecule with potential biological activities due to its unique structural features. This article aims to explore its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a triazaspirodecane framework, which is known for its diverse biological activities. The presence of functional groups such as the sulfanyl and acetamide moieties enhances its reactivity and potential interactions with biological systems.
The mechanism of action of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various pharmacological effects. For instance, similar compounds have shown affinity for opioid receptors, which suggests potential analgesic properties .
Case Studies and Research Findings
- Opioid Receptor Affinity : A related study evaluated compounds in the triazaspiro series for their binding affinity to mu, delta, and kappa opioid receptors. Substitutions on the biaryl moiety significantly enhanced affinity for the mu-opioid receptor, indicating a promising direction for analgesic drug development .
- Hematopoietic Activity : Research on triazaspiro derivatives indicated that certain analogs could stimulate hematopoiesis by accelerating the regeneration of lymphocyte and granulocyte pools in bone marrow. This suggests that the compound could have applications in treating conditions related to blood cell deficiencies .
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions:
- Formation of Triazaspiro Core : The initial step includes synthesizing the triazaspiro framework through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Subsequent reactions introduce the sulfanyl and acetamide groups, which are crucial for enhancing biological activity.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Data Table: Biological Activities of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | Triazaspiro structure with biaryl substitutions | Opioid receptor binding |
| 1-(Fluorophenyl)-3-methylspiro[4.5]decan | Spiro structure with fluorinated aromatic system | Cytotoxic effects |
| 8-Methylquinazoline derivatives | Nitrogen heterocycles | Antitumor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
